molecular formula C14H30ClNO2 B1376101 4-(Decylamino)butanoic acid hydrochloride CAS No. 1376391-99-9

4-(Decylamino)butanoic acid hydrochloride

Cat. No.: B1376101
CAS No.: 1376391-99-9
M. Wt: 279.84 g/mol
InChI Key: JXHBAISJBXISPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-(Decylamino)butanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its effects on biological systems, particularly its GABA-like activity in the central nervous system.

    Medicine: Investigated for potential therapeutic applications, including its use as a neuromodulator.

    Industry: Utilized in the production of various chemical products and materials.

Safety and Hazards

The compound should be stored at 4°C, sealed storage, away from moisture . For safety information, please refer to the Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decylamino)butanoic acid hydrochloride typically involves the reaction of decylamine with butanoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also include purification steps to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Decylamino)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-(Decylamino)butanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. The compound mimics the activity of GABA, a neurotransmitter that inhibits neuronal activity, leading to a calming effect. This interaction with GABA receptors modulates the activity of ion channels and neurotransmitter release, resulting in its neuromodulatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a decylamino group attached to the butanoic acid backbone. This structural modification imparts distinct properties and activities compared to other GABA derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(decylamino)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHBAISJBXISPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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